![molecular formula C14H13NO4S2 B7636518 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid, commonly known as MSB, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a sulfonamide derivative and has been synthesized by various methods.
作用机制
The mechanism of action of MSB involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. MSB binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects:
MSB has various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. MSB has also been found to inhibit the activity of carbonic anhydrase in the eye, leading to a decrease in intraocular pressure, making it a potential candidate for glaucoma therapy.
实验室实验的优点和局限性
MSB has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase activity and has been widely used in various biochemical assays. However, MSB has some limitations as well. It has low solubility in water, making it difficult to dissolve in aqueous solutions. MSB is also unstable in acidic conditions, which limits its use in certain biochemical assays.
未来方向
There are several future directions for the use of MSB in scientific research. MSB has been found to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. Further research is needed to investigate the mechanism of action of MSB in cancer cells and to determine its efficacy in vivo. MSB has also been found to inhibit the activity of carbonic anhydrase in the eye, making it a potential candidate for glaucoma therapy. Further research is needed to investigate the safety and efficacy of MSB in glaucoma patients.
合成方法
The synthesis of MSB has been achieved by various methods. One of the commonly used methods involves the reaction of 4-methylthiophenol with 3-nitrobenzoic acid in the presence of a catalyst to form 3-(4-methylthiophenyl)benzoic acid. This compound is then treated with sulfuryl chloride to form the corresponding acid chloride, which is further reacted with a sulfonamide to form MSB.
科学研究应用
MSB has been widely used in scientific research for its various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. MSB has also been found to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
3-[(4-methylsulfanylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSRNHMRTJRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

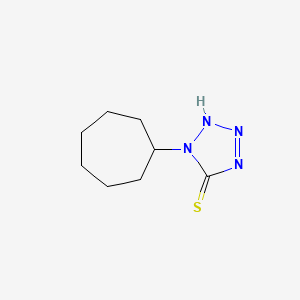
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
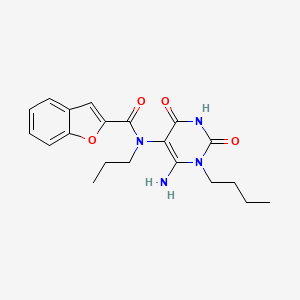
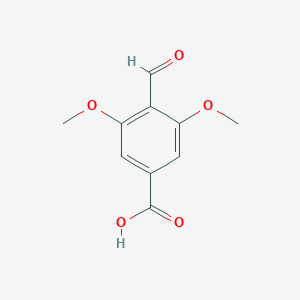
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
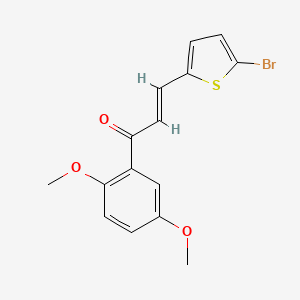
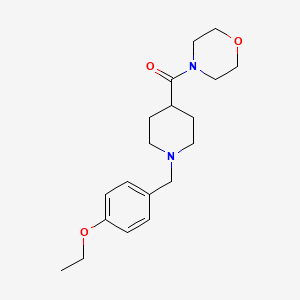
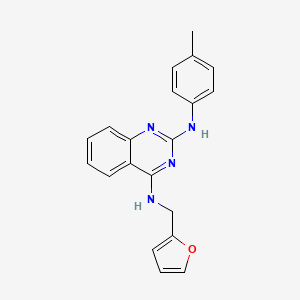
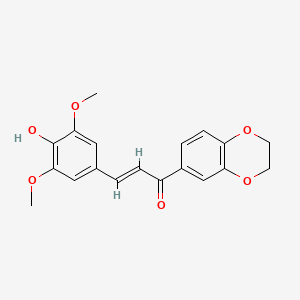
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)